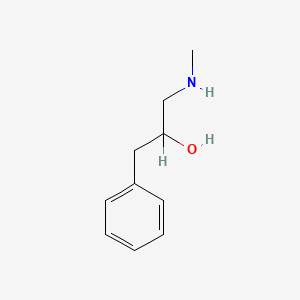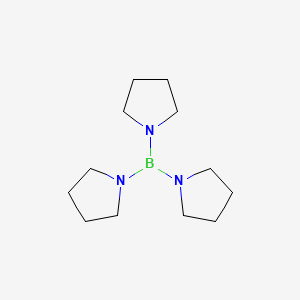
1-(Methylamino)-3-phenylpropan-2-ol
概要
説明
Synthesis Analysis
The synthesis of 1-(Methylamino)-3-phenylpropan-2-ol involves various methods. One common approach is the Betti reaction, which combines 2-naphthol, arylaldehydes, and ammonia to yield aminobenzylnaphthols. These intermediates can then be further modified to obtain the desired compound .
Molecular Structure Analysis
1-(Methylamino)-3-phenylpropan-2-ol has a structure consisting of a phenyl ring, a methylamino group, and a hydroxyl group. The amino group is attached to the central carbon atom, resulting in a chiral center .
Chemical Reactions Analysis
1-(Methylamino)-3-phenylpropan-2-ol can undergo various chemical reactions, including Mannich reactions and other transformations. Its functional groups offer possibilities for ring closure and potential biological activity .
Physical And Chemical Properties Analysis
科学的研究の応用
- Significance : Understanding these dynamics aids in designing pharmaceutical products and studying their interactions with biological substrates .
Photoinduced Charge Transfer Studies
Solids Redispersion Agent
Chromophore in Hypericin and Photodynamic Therapy
Electron and Hydrogen Atom Acceptors
Chemical Analysis Reagent
Potential Drug Design Scaffold
Safety and Hazards
将来の方向性
作用機序
Target of Action
1-(Methylamino)-3-phenylpropan-2-ol is a prodrug of epinephrine, also known as adrenaline . It is primarily used in ophthalmic solutions to reduce intraocular pressure in chronic open-angle glaucoma . The primary targets of this compound are the adrenergic receptors, specifically the alpha and beta receptors . These receptors play a crucial role in the sympathetic nervous system, mediating responses such as dilation of the pupils, increased heart rate, and bronchial relaxation .
Mode of Action
The compound interacts with its targets by mimicking the action of adrenaline. Upon administration, it is hydrolyzed into epinephrine inside the human eye . Epinephrine then binds to the adrenergic receptors, triggering a series of intracellular events. For instance, when it binds to beta-adrenergic receptors, it leads to bronchial smooth muscle relaxation, helping to relieve bronchospasm, wheezing, and dyspnea that may occur during anaphylaxis .
Biochemical Pathways
The biochemical pathways affected by 1-(Methylamino)-3-phenylpropan-2-ol are primarily those involved in the sympathetic nervous system. The binding of epinephrine to adrenergic receptors activates the cyclic AMP (cAMP) pathway, leading to various downstream effects such as increased heart rate and bronchodilation .
Pharmacokinetics
The pharmacokinetic properties of 1-(Methylamino)-3-phenylpropan-2-ol are similar to those of epinephrine. It undergoes oxidative metabolism, mainly to norketamine by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . Due to extensive first-pass metabolism, oral bioavailability is poor, making it vulnerable to pharmacokinetic drug interactions . Sublingual and nasal formulations of the compound are being developed, which produce rapid maximum plasma concentrations with relatively high bioavailability .
Result of Action
The molecular and cellular effects of 1-(Methylamino)-3-phenylpropan-2-ol’s action are primarily due to its conversion to epinephrine. The activation of adrenergic receptors by epinephrine leads to various physiological responses, such as dilation of the pupils, increased heart rate, and bronchial relaxation . In the context of glaucoma treatment, the activation of these receptors in the eye helps to decrease intraocular pressure .
Action Environment
The action, efficacy, and stability of 1-(Methylamino)-3-phenylpropan-2-ol can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same CYP enzymes can affect its metabolism and hence its efficacy . Additionally, factors such as pH and temperature can influence the stability of the compound.
特性
IUPAC Name |
1-(methylamino)-3-phenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-8-10(12)7-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDPDTZVDBRIFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80978894 | |
| Record name | 1-(Methylamino)-3-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylamino)-3-phenylpropan-2-ol | |
CAS RN |
63009-94-9 | |
| Record name | Benzeneethanol, alpha-((methylamino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063009949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Methylamino)-3-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(methylamino)-3-phenylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















